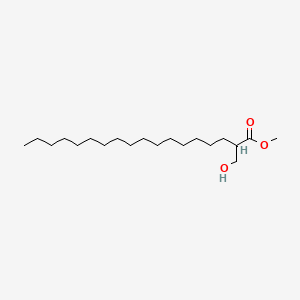

Methyl (hydroxymethyl)octadecanoate

Description

Properties

CAS No. |

89163-35-9 |

|---|---|

Molecular Formula |

C20H40O3 |

Molecular Weight |

328.5 g/mol |

IUPAC Name |

methyl 2-(hydroxymethyl)octadecanoate |

InChI |

InChI=1S/C20H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(18-21)20(22)23-2/h19,21H,3-18H2,1-2H3 |

InChI Key |

CCGRKEOSPPYTAJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(CO)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (hydroxymethyl)octadecanoate can be synthesized through the hydroxylation of unsaturated plant oils. One method involves the use of a catalytic system comprising Fe(III) citrate monohydrate and Na2S2O8. The reaction is carried out under optimized conditions with an oxygen balloon, leading to the formation of hydroxy-conjugated derivatives .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic conversion of palm oil (methyl oleate) to short fraction compounds. This process is conducted in a fixed bed reactor with a Ni/zeolite catalyst at temperatures between 400°C to 500°C for 30 minutes .

Chemical Reactions Analysis

Types of Reactions

Methyl (hydroxymethyl)octadecanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroxy-conjugated derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The hydroxymethyl group can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Fe(III) citrate monohydrate and Na2S2O8 are commonly used as catalysts.

Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or nickel.

Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed

Oxidation: Hydroxy-conjugated derivatives such as methyl 9,12-di-hydroxyoctadecanoate.

Reduction: Alcohol derivatives.

Substitution: Substituted esters or alcohols.

Scientific Research Applications

Cosmetics and Personal Care

Methyl (hydroxymethyl)octadecanoate is widely used in cosmetic formulations due to its emollient properties. It acts as a skin conditioning agent, providing moisture and improving the texture of creams and lotions. Its stability under various conditions makes it suitable for long-lasting products.

Case Study:

A study evaluated the use of methyl 12-hydroxystearate in skin creams, demonstrating improved hydration and skin barrier function compared to formulations without this compound .

Pharmaceutical Applications

In pharmaceuticals, this compound has been investigated for its potential anti-inflammatory and antioxidant properties. It can serve as a vehicle for drug delivery systems, enhancing the bioavailability of certain medications.

Research Findings:

Research published in pharmacological journals highlighted its role in stabilizing lipid-based formulations, which are crucial for delivering hydrophobic drugs effectively .

Environmental Applications

This compound has shown promise in environmental science, particularly in enhancing nitrogen cycling in aquatic ecosystems. It can be used in wastewater treatment processes to improve nutrient removal efficiency.

Case Study:

A study demonstrated that using methyl 12-hydroxystearate as a standard in aquatic systems significantly improved nitrogen removal rates, indicating its potential application in sustainable wastewater management practices .

Applications in Food Preservation

This compound exhibits antioxidant properties, making it suitable for food preservation. Its ability to inhibit lipid oxidation can extend the shelf life of various food products.

Research Insights:

Studies have shown that incorporating this compound into food packaging materials can reduce spoilage rates by maintaining product integrity over time .

Summary of Benefits

The applications of this compound span multiple industries due to its beneficial properties:

- Cosmetics: Enhances skin hydration and product stability.

- Pharmaceuticals: Improves drug delivery and bioavailability.

- Environmental Science: Aids in nutrient cycling and wastewater treatment.

- Food Industry: Acts as a natural preservative against oxidation.

Mechanism of Action

The mechanism of action of methyl (hydroxymethyl)octadecanoate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis . The hydroxymethyl group plays a crucial role in enhancing the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Research Implications and Data Gaps

- Reactivity : Hydroxymethyl groups enable esterification or phosphorylation reactions, as seen in hydroxymethyl-containing isoxazolidin derivatives .

- Toxicity : Hydroxy esters like methyl 2-hydroxystearate show low acute toxicity, similar to saturated esters .

- Data Gaps: Direct studies on Methyl (hydroxymethyl)octadecanoate are absent in the provided evidence. Future work should characterize its synthesis, stability, and bioactivity.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing Methyl (hydroxymethyl)octadecanoate’s purity and structural integrity?

- Methodological Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify purity by comparing retention times and mass spectra with certified standards (e.g., methyl octadecanoate standards in ).

- Nuclear Magnetic Resonance (NMR) : Confirm the hydroxymethyl (-CH2OH) moiety via H and C NMR, focusing on chemical shifts in the δ 3.4–4.2 ppm range for hydroxylated carbons .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify hydroxyl (O-H stretch ~3200–3600 cm) and ester (C=O stretch ~1740 cm) functional groups.

Q. What are the critical storage conditions to maintain the stability of this compound?

- Methodological Answer :

- Storage : Keep in a dry, ventilated environment at 15–25°C to prevent hydrolysis or oxidation. Use amber glass containers to minimize light exposure .

- Incompatibilities : Avoid contact with strong oxidizers (e.g., peroxides), which may degrade the hydroxymethyl group into CO/CO .

- Handling : Use inert atmosphere (N or Ar) during transfer to limit moisture absorption .

Q. How can researchers synthesize and purify this compound?

- Methodological Answer :

- Synthesis : Catalytic esterification of hydroxymethyloctadecanoic acid with methanol, using acid catalysts (e.g., HSO) under reflux. Monitor reaction progress via thin-layer chromatography (TLC).

- Purification : Employ column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization from ethanol to isolate high-purity fractions .

Advanced Research Questions

Q. How can discrepancies in phase behavior predictions for this compound in ternary systems be resolved?

- Methodological Answer :

- Model Selection : Use thermodynamic models like CPA (Cubic-Plus-Association) or GC-PPC-SAFT, adopting binary interaction parameters () from analogous systems (e.g., glycerol–methyl octadecanoate liquid-liquid equilibrium data in ).

- Validation : Compare predictions with experimental phase diagrams. If deviations exceed 5%, recalibrate parameters using experimental vapor-liquid equilibrium (VLE) data .

- Case Study : In glycerol–methyl oleate–hexane systems, setting for methyl oleate–hexane interactions improved accuracy (, Table 3).

Q. What experimental strategies address contradictions in biodegradability assessments of this compound?

- Methodological Answer :

- OECD Guidelines : Conduct closed-bottle tests (OECD 301D) to measure biochemical oxygen demand (BOD). Low solubility (~<0.1 mg/L, ) may require surfactant-assisted dispersion.

- Analytical Confirmation : Use GC-MS to track degradation intermediates (e.g., octadecanoic acid).

- Ecotoxicity : Pair biodegradability tests with algal growth inhibition assays (OECD 201) to evaluate environmental safety .

Q. How to design experiments to study the compound’s interactions with lipid bilayers or biological membranes?

- Methodological Answer :

- Model Systems : Use Langmuir-Blodgett troughs to measure changes in lipid monolayer surface pressure upon compound incorporation.

- Fluorescence Anisotropy : Label membranes with diphenylhexatriene (DPH) to assess membrane fluidity changes.

- Cytotoxicity Screening : Perform MTT assays on human cell lines (e.g., HEK293) to evaluate metabolic disruption .

Key Considerations for Researchers

- Data Reproducibility : Document metadata rigorously (e.g., solvent batch, humidity) to align with open science practices ( ).

- Advanced Modeling : When experimental data is scarce, adopt binary parameters from structurally similar esters but validate with pilot-scale experiments .

- Safety Protocols : Follow GHS guidelines for hydroxymethyl-containing compounds, including PPE for inhalation/contact risks ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.